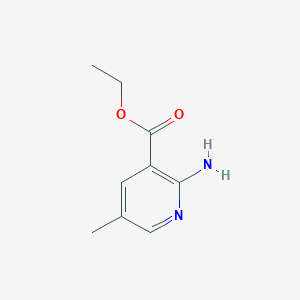

Ethyl 2-amino-5-methylnicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTFMRLKFGTILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517312 | |

| Record name | Ethyl 2-amino-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85147-14-4 | |

| Record name | Ethyl 2-amino-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Amino 5 Methylnicotinate and Analogues

Classical and Established Synthetic Routes

The synthesis of Ethyl 2-amino-5-methylnicotinate and its analogues relies on fundamental organic reactions that have been refined over time. These routes can be broadly categorized into those that build the pyridine (B92270) ring from acyclic precursors through condensation and those that form the ring via cyclization of a pre-functionalized carbon chain.

Condensation Reactions Utilizing β-Aminocrotonate Derivatives

β-Aminocrotonate esters, such as ethyl 3-aminocrotonate, are versatile and widely used intermediates in the synthesis of heterocyclic compounds. Their enamine character makes them excellent nucleophiles for constructing the pyridine ring system through condensation with various electrophilic partners.

Reaction with Sodium Nitromalonaldehyde (B3023284) Precursors

The reaction involving the condensation of β-aminocrotonate derivatives with precursors of nitromalonaldehyde is not a prominently documented route for the synthesis of this compound in the reviewed scientific literature. While nitromalonaldehyde and its salts are known reagents in heterocyclic synthesis, for instance in the formation of aminopyrimidines through reaction with guanidine, their specific application in a direct condensation with β-aminocrotonates to yield 2-amino-5-methylnicotinate analogues is not well-established.

Bohlmann–Rahtz Synthesis and its Mechanistic Underpinnings

The Bohlmann–Rahtz pyridine synthesis is a robust two-step method for generating substituted pyridines. wikipedia.orgorganic-chemistry.org The process begins with the condensation of an enamine, such as a β-aminocrotonate derivative, with an ethynylketone. wikipedia.org This initial step is a Michael addition reaction that forms a key aminodiene intermediate. organic-chemistry.org

The mechanism proceeds through this aminodiene, which subsequently undergoes a heat-induced E/Z isomerization. This conformational change is crucial as it positions the molecule for the final step: a cyclodehydration reaction that results in the formation of the aromatic 2,3,6-trisubstituted pyridine ring. wikipedia.orgorganic-chemistry.org

Historically, a significant drawback of this method was the high temperature required for the cyclodehydration step. organic-chemistry.org However, modifications have been developed to overcome this limitation. Research has shown that the use of acid catalysts, such as acetic acid or a solid-supported resin like Amberlyst 15, can facilitate the cyclodehydration at significantly lower temperatures, often around 50°C. organic-chemistry.org This allows for a more efficient, one-pot synthesis of highly functionalized pyridines. organic-chemistry.org For instance, various enamino esters can be reacted with different alkynones under these milder, acidic conditions to produce a range of substituted pyridines in good to excellent yields. organic-chemistry.org

Table 1: Examples of Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis This table is generated based on data from a study on modified Bohlmann-Rahtz synthesis and showcases the synthesis of various pyridine derivatives, analogous to the target compound's class.

| Enamino Ester | Alkynone | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-aminocrotonate | But-3-yn-2-one | Acetic Acid | Ethyl 2,6-dimethylnicotinate | 85 |

| Ethyl 3-aminocrotonate | 1-Phenylprop-2-yn-1-one | Acetic Acid | Ethyl 2-methyl-6-phenylnicotinate | 95 |

| Ethyl 3-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Acetic Acid | Ethyl 2,6-dimethyl-5-(trimethylsilyl)nicotinate | 71 |

| Ethyl 3-aminocrotonate | But-3-yn-2-one | Amberlyst 15 | Ethyl 2,6-dimethylnicotinate | 87 |

It is important to note that the success of this modified reaction can be substrate-dependent; certain derivatives, like tert-butyl aminocrotonate, have been reported to decompose under the acidic conditions. organic-chemistry.org

Annulation Reactions Involving Vinamidinium Species

Annulation reactions that utilize vinamidinium salts represent another effective strategy for constructing the pyridine core. Vinamidinium salts are 1,3-diaza-trimethinium salts that can act as a three-carbon electrophilic fragment. In this approach, a β-aminocrotonate derivative can react with a vinamidinium salt to form the pyridine ring.

This methodology has been successfully applied in the synthesis of complex molecules. For example, research has demonstrated the reaction of ethyl 4,4,4-trifluoromethyl-3-aminocrotonate with a vinamidinium salt to construct a substituted pyridine ring, highlighting the viability of β-aminocrotonate derivatives in this type of annulation. organic-chemistry.org The reaction typically proceeds in the presence of a base.

More broadly, the annulation of ketones with vinamidinium hexafluorophosphate (B91526) salts is an efficient method for preparing trisubstituted pyridines. organic-chemistry.org This reaction works well with vinamidinium salts that possess electron-withdrawing groups at the β-position. organic-chemistry.org This strategy has been applied to the synthesis of COX-2 inhibitors, including molecules containing a 2-methyl-5-pyridinyl moiety, which is structurally related to the target compound. organic-chemistry.org

Cyclization Reactions for Pyridine Ring Formation

An alternative to building the pyridine ring through intermolecular condensation is the intramolecular cyclization of a suitably functionalized acyclic precursor. This often involves forming a carbon chain with the necessary substituents and then inducing ring closure.

Approaches from Ethyl Cyanoacetate (B8463686) and Acetone (B3395972) Precursors

A well-defined pathway to nicotinic acid derivatives starts with readily available and inexpensive precursors: ethyl cyanoacetate and acetone. This method begins with a Knoevenagel condensation between acetone and ethyl cyanoacetate to produce ethyl isopropylidenecyanoacetate.

This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step introduces a dimethylamino group and extends the conjugated system, yielding ethyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate. The final step is an acid-catalyzed cyclization of this pentadienoate derivative. Treatment with hydrogen chloride in ethanol (B145695) promotes ring closure and elimination of dimethylamine, leading to the formation of the pyridine ring. This sequence ultimately produces a substituted ethyl nicotinate (B505614) derivative. This approach provides a clear and established route for constructing the core structure of compounds like this compound from simple, acyclic starting materials.

Synthesis via 1-Ethoxy-2,4-dioxopentane and β-Amino-β-ethoxyacrylate Intermediates

The synthesis of derivatives of nicotinic acid, such as this compound, can be achieved through various established routes. One notable, though not direct, method involves the use of key intermediates that can be adapted for the synthesis of the nicotinate core. For instance, the synthesis of hydantoin (B18101) derivatives has been accomplished through a three-component reaction involving ethyl pyruvate, p-anisidine, and phenyl isocyanate. mdpi.com This reaction proceeds through intermediates that showcase the reactivity of carbonyl compounds and amines, which are fundamental to forming the pyridine ring of nicotinates. Two proposed mechanisms for this transformation highlight the formation of either a urea (B33335) derivative or an enamine intermediate, both of which could conceptually be adapted for nicotinate synthesis. mdpi.com

In a related context, methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been utilized as a precursor for various cyclic and bicyclic β-amino acid derivatives. researchgate.net The alkylation and acylation of this oxazine (B8389632) derivative demonstrate the versatility of such intermediates in constructing complex nitrogen-containing heterocycles. researchgate.net

Methods for Producing 2-Amino-6-methylnicotinic Acid Esters

The synthesis of 2-amino-6-methylnicotinic acid and its esters is a crucial area of research. One patented method describes a one-pot synthesis of 2-amino-6-methylnicotinic acid starting from 2-chloro-3-cyano-6-methylpyridine. google.com This process involves reacting the starting material with an aqueous ammonia (B1221849) solution in an autoclave, followed by removal of ammonia and subsequent reaction with a base like potassium hydroxide (B78521). google.com

Another approach to obtaining esters of 6-methylnicotinic acid involves the oxidation of 2-methyl-5-ethylpyridine. researchgate.netgoogle.com This can be achieved using strong oxidizing agents like nitric acid in the presence of sulfuric acid and a catalyst such as ammonium (B1175870) vanadate. google.com The resulting 6-methylnicotinic acid can then be esterified with an alcohol, such as n-butanol or isopropanol, to yield the corresponding ester. google.com

Furthermore, a patent discloses a process for producing 2-amino-6-methylnicotinic acid by reacting 2-chloro-3-cyano-6-methylpyridine in an aqueous ammonia solution to form 2-amino-6-methylnicotinamide, which is then hydrolyzed with a base. wipo.int

Modern and Efficient Synthetic Strategies

Optimized Preparation Methods for Key Nicotinate Intermediates

The development of optimized and scalable synthetic routes for key nicotinate intermediates is essential for their practical application.

A method for preparing 2-methylnicotinate esters involves the reaction of 1,1,3,3-tetraalkoxypropane with a β-aminocrotonic acid ester. google.com Specifically, a preparation method for ethyl 2-methylnicotinate has been described that starts with the reaction of 1,1,3,3-tetraethoxypropane (B54473) with hydrochloric acid to form an intermediate. google.com This intermediate is then reacted with ethyl β-aminocrotonate in ethanol to produce the desired ethyl 2-methylnicotinate. google.com This method avoids the use of hazardous reagents like acrolein and is suitable for larger-scale production. google.com 1,1,3,3-Tetraethoxypropane, also known as malonaldehyde bis(diethyl acetal), is a commercially available reagent. sigmaaldrich.comnih.gov

The demand for certain nicotinate derivatives has driven the development of large-scale synthetic processes. For instance, the synthesis of 6-methylnicotinic acid from the relatively inexpensive starting material 2-methyl-5-ethylpyridine via oxidation with nitric acid has been reported to be suitable for bulk-scale production. researchgate.net This process has been detailed in patents, indicating its industrial relevance. researchgate.net

Catalytic Approaches in Nicotinate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and environmentally friendly alternatives to classical methods.

Enzymatic catalysis is a growing field in the synthesis of nicotinic acid and its derivatives. nih.gov Biocatalyst-mediated synthesis offers advantages such as mild reaction conditions and high selectivity. nih.govnih.gov For example, Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines in a continuous-flow microreactor, achieving high yields in short reaction times. nih.gov While not directly applied to this compound, this technology demonstrates the potential of enzymatic methods for the synthesis of related compounds.

In the context of nicotinate degradation, the enzyme maleamate (B1239421) amidohydrolase (NicF) from Bordetella bronchiseptica RB50 catalyzes the hydrolysis of maleamate to maleate. nih.gov Structural and mechanistic studies of such enzymes can provide valuable insights for the design of novel biocatalytic synthetic routes.

Metal-catalyzed reactions are also central to the synthesis of pyridines and their derivatives. Palladium-catalyzed carbonylation reactions of organic halides are a powerful tool for introducing carbonyl groups. youtube.com While a direct catalytic synthesis of this compound is not described, the principles of catalytic carbonylation could be applied to develop novel synthetic strategies.

Enzyme-Catalyzed Reactions for Nicotinamide Derivatives

The application of biocatalysis in the synthesis of nicotinamide derivatives represents a significant advancement towards milder and more selective reaction conditions. nih.gov Enzymes, particularly lipases and amidases, have demonstrated considerable potential in these transformations. For instance, lipases are extensively utilized for their ability to catalyze aminolysis and esterification reactions in non-aqueous media, which is advantageous for producing a variety of amide compounds. nih.govnih.gov

A notable example is the use of Novozym® 435, an immobilized lipase from Candida antarctica, to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate and various amines. nih.govrsc.org This enzymatic approach offers high product yields under mild conditions. nih.gov Research has also explored the use of amidases for the synthesis of nicotinamide analogues. For example, an amidase from Pantoea sp. has been reported for the hydrolysis of 2-chloronicotinamide (B82574) to produce 2-chloronicotinic acid, showcasing the utility of enzymes in modifying nicotinamide precursors. nih.gov Furthermore, nicotinamidases, which catalyze the hydrolysis of nicotinamide to nicotinic acid, have been extensively studied, and their catalytic mechanism is a subject of ongoing research. nih.gov

Table 1: Enzyme-Catalyzed Synthesis of Nicotinamide Derivatives

| Enzyme | Substrate(s) | Product | Key Findings | Reference |

|---|---|---|---|---|

| Novozym® 435 (Lipase) | Methyl nicotinate, Isobutylamine | N-isobutylnicotinamide | High yields (81.6–88.5%) achieved in a continuous-flow microreactor. | nih.govrsc.org |

| Amidase (from Pantoea sp.) | 2-Chloronicotinamide | 2-Chloronicotinic acid | High conversion (94.2%) achieved in an aqueous buffer system. | nih.gov |

| Nitrilase (from Acidovorax facilis 72W) | 3-Cyanopyridine | Nicotinic acid | Efficient hydrolysis catalyzed by recombinant E. coli expressing the nitrilase. | mdpi.com |

| Nicotinamidase (from S. pneumoniae) | Nicotinamide | Nicotinic acid | The enzyme can catalyze the exchange of ¹⁸O into the carboxylate oxygens of nicotinic acid. | nih.gov |

Green Chemistry Principles Applied to Nicotinate Synthesis

The synthesis of nicotinate and nicotinamide derivatives is increasingly being guided by the principles of green chemistry, which prioritize the use of sustainable materials and processes to minimize environmental impact. nih.gov Biocatalysis, as discussed in the previous section, is a cornerstone of this approach due to its mild reaction conditions and high selectivity. nih.gov

Table 2: Application of Green Chemistry Principles in Nicotinamide Derivative Synthesis

| Green Chemistry Principle | Implementation | Example | Benefit | Reference |

|---|---|---|---|---|

| Use of Renewable Feedstocks/Catalysts | Biocatalysis with enzymes | Novozym® 435 (lipase) for amidation | High selectivity, mild conditions, reduced waste. | nih.govrsc.org |

| Safer Solvents and Auxiliaries | Use of sustainable solvents | tert-Amyl alcohol as a reaction medium | Environmentally friendly, maintains enzyme activity. | nih.govresearchgate.net |

| Atom Economy | Direct use of reactants | Lipase-catalyzed amidation directly from carboxylic acids | Avoids waste from activating agents, simplifies purification. | nih.gov |

| Design for Energy Efficiency | Mild reaction conditions | Enzymatic reactions at moderate temperatures (e.g., 50 °C) | Reduced energy consumption compared to traditional chemical synthesis. | nih.gov |

The integration of continuous-flow microreactors into the synthesis of nicotinamide and other pyridine derivatives offers a significant leap in efficiency, safety, and scalability compared to traditional batch processes. nih.gov Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and shorter reaction times. nih.gov

In the context of nicotinamide derivative synthesis, a continuous-flow microreactor coupled with an immobilized enzyme catalyst, such as Novozym® 435, has been shown to dramatically reduce reaction times from hours in a batch reactor to mere minutes in the flow system, while also increasing the product yield. nih.govrsc.org This methodology has been successfully applied to the synthesis of a range of nicotinamide derivatives, demonstrating its versatility. nih.gov The enhanced heat and mass transfer in microreactors contribute to the improved reaction rates and selectivity. nih.gov Furthermore, the use of packed-bed reactors with immobilized enzymes allows for easy catalyst reuse and continuous production, making the process more economically viable and sustainable. mdpi.com

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis of Nicotinamide Derivatives

| Parameter | Batch Reactor | Continuous-Flow Microreactor | Improvement | Reference |

|---|---|---|---|---|

| Reaction Time | 24 hours | 35 minutes | Significantly shorter | nih.gov |

| Product Yield | Lower | Higher (81.6–88.5%) | Significant increase | nih.gov |

| Process Control | Less precise | Precise control of temperature and residence time | Enhanced reproducibility and safety | nih.gov |

| Scalability | Challenging | More easily scalable | Suitable for larger-scale production | mdpi.com |

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Amino Group

The 2-amino group is a primary nucleophilic center and a potent activating group on the pyridine (B92270) ring, making it the focal point for a variety of chemical transformations.

While the amino group itself is generally stable to catalytic hydrogenation, the pyridine ring is susceptible to reduction. Catalytic hydrogenation of pyridine and its derivatives, such as 2-methylpyridine, typically proceeds with the reduction of the aromatic ring before affecting other functional groups. icp.ac.ru This reaction requires a metal catalyst and hydrogen gas, leading to the formation of the corresponding piperidine (B6355638) derivative. icp.ac.ru For Ethyl 2-amino-5-methylnicotinate, this would result in the formation of ethyl 2-amino-5-methylpiperidine-3-carboxylate. The specific conditions, including the choice of catalyst and pressure, are critical to achieving high yields and preventing side reactions like hydrodenitrogenation, where the C-N bond is cleaved. icp.ac.ru

Table 1: Representative Catalysts for Pyridine Ring Hydrogenation

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, various solvents (e.g., ethanol (B145695), acetic acid) | |

| Platinum(IV) oxide (PtO₂) | H₂, various solvents | |

| Rhodium on Alumina | H₂, various solvents |

This table presents common catalysts used for the hydrogenation of pyridine rings, applicable to this compound.

Acetylation: The primary amino group of this compound readily undergoes acetylation. Studies on various aminopyridines show that 2-aminopyridines are acetylated directly at the exocyclic amino group rather than the ring nitrogen. publish.csiro.au This reaction is typically carried out using reagents like acetic anhydride, often in the presence of a base such as pyridine or triethylamine, to yield the corresponding N-acetylated product, Ethyl 2-acetamido-5-methylnicotinate. publish.csiro.aunih.gov The acetyl group is a common protecting group in organic synthesis, being stable under various conditions but easily removed when needed. nih.gov

Diazotization: The 2-amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. rsc.orgmasterorganicchemistry.com This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂). masterorganicchemistry.comnih.gov Diazonium salts of 2-aminopyridines are often highly reactive and are typically used immediately in subsequent reactions. rsc.orgrsc.org They are key intermediates in Sandmeyer-type reactions, where the diazonium group is replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻) or cyanide (CN⁻), in the presence of a copper(I) salt catalyst. wikipedia.orgbyjus.com This provides a powerful method for introducing a wide range of substituents at the 2-position of the pyridine ring. nih.govbyjus.com

The nucleophilic amino group of this compound can form amide bonds by reacting with activated carboxylic acids, such as N-protected amino acids. This coupling reaction typically requires a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of the amino acid, facilitating the nucleophilic attack by the aminopyridine. This synthetic strategy is fundamental for creating peptide conjugates and more complex molecular architectures. The dual nucleophilic nature of 2-aminopyridines is widely exploited in the synthesis of various fused heterocyclic systems. sioc-journal.cn

Modifications of the Ester Moiety

The ethyl ester group at the 3-position is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-methylnicotinic acid. This reaction can be performed under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solution, proceeds via saponification to form the carboxylate salt, which is then protonated in an acidic workup. Studies on the hydrolysis of ethyl nicotinate (B505614) show this to be an efficient transformation. researchgate.netnih.gov

Transamidation: The ester can also be converted directly into an amide through transamidation. This involves heating the ester with an amine, often in the presence of a catalyst. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl, with the displacement of ethanol. This method allows for the synthesis of a wide variety of nicotinamide (B372718) derivatives from the parent ester.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The electronic nature of the pyridine ring, influenced by its substituents, dictates its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene (B151609). However, in this compound, the ring is strongly activated by the electron-donating 2-amino and 5-methyl groups. The 2-amino group is a powerful ortho- and para-directing group, activating positions 3 and 5. The 5-methyl group is also activating and directs to positions 4 and 6. The 3-ester group is deactivating. The combined effect strongly favors electrophilic attack at the C4 and C6 positions, which are ortho and para to the activating groups and not sterically hindered. Protecting the highly reactive amino group, for example by acetylation, is often necessary to control the regioselectivity and prevent side reactions during electrophilic substitution. acs.org

Nucleophilic Aromatic Substitution: Direct nucleophilic substitution of hydrogen on the pyridine ring is generally unfavorable unless the ring is highly activated by strong electron-withdrawing groups. For this compound, the most practical route for nucleophilic substitution is via the Sandmeyer reaction. wikipedia.org As described in section 3.1.2, diazotization of the 2-amino group creates a diazonium salt, which can then be displaced by various nucleophiles. nih.govbyjus.com This two-step sequence effectively achieves a nucleophilic substitution at the C2 position.

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| 2-Amino Group | Acetylation | Acetic anhydride, pyridine | 2-Acetamido derivative |

| 2-Amino Group | Diazotization/Sandmeyer | NaNO₂, HCl; then CuX (X=Cl, Br, CN) | 2-Halo or 2-cyano derivative |

| 3-Ethyl Ester | Hydrolysis | NaOH, H₂O/EtOH; then H₃O⁺ | 3-Carboxylic acid |

| 3-Ethyl Ester | Transamidation | R₂NH, heat | 3-Amide derivative |

| Pyridine Ring | Catalytic Hydrogenation | H₂, Pd/C | Piperidine derivative |

Halogenation and Nitro Substitutions

The pyridine ring, while generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing nature of the ring nitrogen, is strongly activated by the presence of the amino group at the 2-position. This powerful electron-donating group directs incoming electrophiles to the positions ortho and para to itself, which correspond to the 3- and 5-positions of the pyridine ring. However, since the 5-position is already occupied by a methyl group, electrophilic substitutions such as halogenation and nitration are expected to be highly regioselective.

Halogenation:

The introduction of halogen atoms (Cl, Br, I) onto the pyridine ring of aminopyridines is a key synthetic transformation. For this compound, direct halogenation would likely target the vacant positions activated by the amino group. The primary site for substitution is the C-3 position, which is ortho to the activating amino group.

Common halogenating agents used for aminopyridine systems include N-halosuccinimides (NCS, NBS, NIS) or molecular halogens (Cl₂, Br₂) in a suitable solvent. The reaction conditions can be tuned to control the degree of halogenation. For instance, milder conditions would favor mono-substitution at the most reactive site. The reaction of 2-aminopyrazine, a related nitrogen-containing heterocycle, has been shown to yield mono- or di-halogenated products depending on the stoichiometry of the halogenating agent. A similar outcome could be anticipated for this compound.

Nitro Substitutions:

Nitration of the pyridine ring requires overcoming the ring's inherent electron deficiency, a task made feasible by the strong activation provided by the amino group. The nitration of 2-aminopyridine (B139424) typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. In the case of this compound, the 5-position is blocked, thus nitration is expected to proceed predominantly at the 3-position.

The standard nitrating conditions, a mixture of concentrated nitric acid and sulfuric acid, can be harsh and may lead to side reactions or degradation. A common strategy to achieve controlled nitration involves the initial formation of a nitramine intermediate by reaction with the exocyclic amino group, which then rearranges to place the nitro group on the ring. Alternatively, protecting the amino group, for example as an acetamide, can modulate its directing effect and improve the selectivity and yield of the nitration reaction.

Oxidative Transformations to Azopyridine Dyes

The primary amino group of this compound allows it to serve as a precursor for the synthesis of azopyridine dyes. Azo compounds are characterized by the R-N=N-R' functional group and are known for their vibrant colors. The synthesis is a two-step process: diazotization of the amine, followed by an azo coupling reaction.

Diazotization:

In the first step, the aromatic primary amino group is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). rsc.org The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. scienceforums.net The product of this reaction on this compound would be the corresponding ethyl 5-methyl-2-diazoniopyridine-3-carboxylate salt. The stability of pyridine-based diazonium salts can vary; some are stable enough to be isolated, while others are used immediately in the subsequent coupling step.

Azo Coupling:

The second step is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. wikipedia.org It reacts with an electron-rich aromatic compound, known as the coupling component, to form the azo dye. wikipedia.org The choice of the coupling component is crucial as it determines the final color and properties of the dye. Common coupling agents include phenols, naphthols, anilines, or other activated heterocyclic compounds.

The reaction is typically carried out in a solution with controlled pH. numberanalytics.com For coupling with phenols, a slightly alkaline medium is used to generate the more reactive phenoxide ion. For coupling with amines, the reaction is usually performed in a weakly acidic solution. The coupling generally occurs at the para-position of the activating group on the coupling component, unless this position is blocked, in which case ortho-coupling may occur. wikipedia.org By coupling the diazonium salt of this compound with various naphthol or phenol (B47542) derivatives, a range of brightly colored azopyridine dyes could be synthesized.

Synthesis and Exploration of Structural Derivatives and Analogues

Nicotinamide (B372718) Derivatives with Diverse Substituent Patterns

Nicotinamide and its derivatives are a class of compounds with significant biological activities, including anti-inflammatory and antitumor properties. nih.gov The synthesis of these derivatives often involves the formation of an amide bond, a fundamental transformation in medicinal chemistry. One efficient and green approach for this conversion is the enzymatic amidation of nicotinate (B505614) esters.

Research has demonstrated that nicotinate esters can react with various amines and benzylamines to produce the corresponding nicotinamides in high yields. nih.gov For instance, using a lipase (B570770) catalyst such as Novozym® 435 from Candida antarctica, methyl nicotinate can be converted into a range of N-substituted nicotinamides. nih.gov This reaction is often carried out in an environmentally friendly solvent like tert-amyl alcohol and can be significantly accelerated using continuous-flow microreactors, reducing reaction times from hours to minutes compared to batch processes. nih.gov While direct examples starting from ethyl 2-amino-5-methylnicotinate are not explicitly detailed, the reactivity of its ethyl ester group is expected to follow similar principles, allowing for its conversion to a 2-amino-5-methylnicotinamide (B3032068) backbone, which can be further functionalized.

The table below summarizes various nicotinamide derivatives synthesized from nicotinate precursors, illustrating the scope of this transformation.

| Precursor | Amine | Product | Yield (%) | Method |

| Methyl nicotinate | Isobutylamine | N-Isobutylnicotinamide | 86.2 | Continuous-flow, Novozym® 435 nih.gov |

| Methyl nicotinate | Methylamine | N-Methylnicotinamide | 88.5 | Continuous-flow, Novozym® 435 nih.gov |

| Methyl nicotinate | Benzylamine | N-Benzylnicotinamide | 81.6 | Continuous-flow, Novozym® 435 nih.gov |

| Methyl 6-chloronicotinate | Isobutylamine | 6-Chloro-N-isobutylnicotinamide | 83.5 | Continuous-flow, Novozym® 435 nih.gov |

This interactive table is based on data from reference nih.gov.

Pyridine-Fused Heterocyclic Systems Derived from Aminonicotinate Precursors

The 2-amino-nicotinate scaffold is a cornerstone for the synthesis of pyridine-fused heterocyclic systems, which are prevalent in many biologically active compounds. jetir.org The amino group serves as a nucleophile or a handle for cyclization reactions, enabling the construction of adjacent rings. For example, 2-aminopyridines are key reactants in the synthesis of imidazo[1,2-a]pyridines, a class of compounds recognized for their medicinal applications. rsc.org Similarly, the reaction of 2-aminopyridine (B139424) with ethyl 2-chloroacetoacetate can yield ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, which can be further converted to hydrazides and other derivatives. researchgate.net These examples underscore the potential of the amino group in this compound to participate in cyclization reactions to form fused systems. rsc.orgresearchgate.net

Spirocyclic compounds, particularly those containing an indoline (B122111) nucleus, are of significant interest due to their unique three-dimensional structures and presence in many pharmacologically active molecules. researchgate.net The synthesis of spiro[indoline-3,4′-pyran] carboxylate and related spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives is well-documented in the literature, typically proceeding through multi-component reactions (MCRs). researchgate.netdocumentsdelivered.com

A common synthetic strategy involves the one-pot reaction of an isatin (B1672199) derivative, malononitrile (B47326) (or a similar active methylene (B1212753) compound), and a β-ketoester or dialkyl acetylenedicarboxylate. researchgate.netdocumentsdelivered.com These reactions are often catalyzed by a base like piperidine (B6355638) or an environmentally benign catalyst such as Fe3O4@L-arginine nanoparticles to assemble the complex spiro framework efficiently. documentsdelivered.com While these methods provide effective access to the spiro[indoline-3,4′-pyran] core, their direct synthesis from aminonicotinate precursors like this compound is not prominently described in the reviewed literature.

The introduction of hydroxyethylamino groups onto a nicotinic acid scaffold can modify the molecule's polarity and hydrogen-bonding capabilities, which may influence its biological activity. However, specific synthetic routes starting from this compound to produce hydroxyethylamino-substituted nicotinates are not detailed in the available research. Further investigation would be required to establish synthetic protocols for this class of derivatives from aminonicotinate precursors.

Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) Analogues and 5-Substituted Nicotinic Acid Derivatives

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent calcium-releasing second messenger, and its analogues are crucial tools for studying cellular signaling. nih.govresearchgate.net The synthesis of NAADP analogues often utilizes a chemoenzymatic approach where a substituted nicotinic acid is exchanged for the nicotinamide group of NADP, catalyzed by enzymes like ADP-ribosyl cyclase. nih.govnih.gov

Research has shown that nicotinic acids with small substituents at the 5-position, such as methyl, ethyl, amino, or azido (B1232118) groups, are well-tolerated by the enzyme and lead to potent NAADP analogues. nih.gov For example, 5-methylnicotinic acid and 5-aminonicotinic acid are excellent substrates for this enzymatic exchange, yielding 5-methyl-NAADP and 5-amino-NAADP, respectively. nih.gov

This compound can be considered a viable precursor for these 5-substituted nicotinic acids. A plausible synthetic route would involve:

Hydrolysis of the ethyl ester to yield 2-amino-5-methylnicotinic acid.

Deamination of the 2-amino group, for instance, via a diazotization reaction followed by reduction (e.g., with hypophosphorous acid) to afford 5-methylnicotinic acid. The diazotization of aminopyridines is a standard transformation for introducing a wide range of functional groups. nih.govnih.gov

Furthermore, the 5-amino group of a precursor like 5-aminonicotinic acid can be converted into an azide (B81097) via diazotization followed by reaction with sodium azide, demonstrating the versatility of the amino handle in creating diverse 5-substituted derivatives for NAADP analogue synthesis. nih.gov

| 5-Substituted Nicotinic Acid Precursor | Resulting NAADP Analogue | Agonist Potency (IC50, nM) |

| Nicotinic Acid (unsubstituted) | NAADP | 1.6 ± 1.5 |

| 5-Aminonicotinic acid | 5-Amino-NAADP | 1.7 ± 1.3 |

| 5-Methylnicotinic acid | 5-Methyl-NAADP | 1.9 ± 1.5 |

| 5-Azidonicotinic acid | 5-Azido-NAADP | 18 ± 14 |

This interactive table is based on data for Ca2+ release in sea urchin egg homogenates from reference nih.gov.

Hybrid Molecules and Conjugates with Biologically Active Moieties

The strategy of creating hybrid molecules by linking two or more distinct pharmacophores into a single entity is a powerful approach in drug discovery to enhance activity or overcome resistance. The nicotinic acid scaffold is a valuable building block in this regard.

For example, novel N-(thiophen-2-yl) nicotinamide derivatives have been synthesized by splicing nicotinic acid with a thiophene (B33073) moiety, another important heterocyclic ring in medicinal chemistry. mdpi.com In one study, various substituted nicotinoyl chlorides were reacted with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate to create a library of hybrid molecules. mdpi.com Several of these compounds, such as Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate, demonstrated significant fungicidal activity. mdpi.com

| Hybrid Molecule Structure | Synthetic Approach | Target/Activity | Reference |

| Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | Amide bond formation between a nicotinoyl chloride and an aminothiophene | Fungicidal | mdpi.com |

| 5-(2,5-Difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)-N-(2-methoxybenzyl)-2-methylnicotinamide | Suzuki coupling followed by amidation | Antibacterial (FabI inhibitor) | orientjchem.org |

Mechanistic Investigations of Reactions Involving Ethyl 2 Amino 5 Methylnicotinate

Elucidation of Specific Reaction Pathways

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to optimizing reaction conditions and minimizing by-product formation.

The synthesis of the pyridine (B92270) core of nicotinates often involves the formation of an enamine intermediate. Enamines, which are products of the reaction between an aldehyde or ketone and a secondary amine, are versatile building blocks in heterocyclic synthesis. researchgate.net

A common strategy for constructing the pyridine ring involves the reaction of a compound with an active methyl or methylene (B1212753) group with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net This reagent serves to generate a reactive enamine intermediate. researchgate.net For instance, in a synthetic route analogous to that for nicotinates, an active methyl group is functionalized via an enamination reaction using DMF-DMA. researchgate.net The resulting dimethylamino group is a good leaving group, facilitating a subsequent cyclization reaction to form the pyridine ring. This approach provides a straightforward method for the construction of substituted pyridines. researchgate.net

The general mechanism can be described as follows:

Enamine Formation: A compound with an active methylene group reacts with DMF-DMA to form an enamine.

Cyclization: The enamine then reacts with another component, often in the presence of a catalyst or a condensing agent, leading to the formation of the heterocyclic pyridine ring.

This pathway is crucial for creating various substituted pyridines, and the reactivity of the enamine intermediate is key to the success of the synthesis.

During the synthesis of complex molecules like nicotinates, the formation of impurities is a significant concern, impacting yield and purity. Investigations into these side reactions reveal specific mechanistic pathways for their formation.

One common source of impurities is the solvent itself, particularly at elevated temperatures. For example, in syntheses using dimethylformamide (DMF) at high temperatures, the solvent can undergo pyrolysis. nih.gov This decomposition can generate reactive species that lead to by-products. In the synthesis of brigatinib, a complex substituted pyridine, impurity B, (2-amino-5-(dimethylamino)phenyl)dimethylphosphine oxide, was identified as a result of DMF pyrolysis. nih.gov Lowering the reaction temperature can mitigate this, but often at the cost of a slower reaction rate and lower yield. nih.gov

Another major pathway for impurity formation involves competing side reactions. During the oxidation of substituted pyridines to form the corresponding nicotinic acid, elevated temperatures can promote the formation of di-acid by-products. environmentclearance.nic.in For example, in the synthesis of methyl-6-methyl nicotinate (B505614) from 5-ethyl-2-methylpyridine, oxidation with nitric acid at high temperatures leads to a competing reaction that forms a small amount of di-nicotinic acid. environmentclearance.nic.in

The choice of base can also significantly influence impurity profiles. The use of strong inorganic or organic bases can sometimes lead to a variety of impurities due to competitive substitution reactions at different positions on the pyridine ring. nih.gov

Table 1: Impurity Formation in Nicotinate Synthesis

| Impurity Source | Mechanism | Example Condition | Resulting Impurity Type | Reference |

| Solvent Decomposition | Pyrolysis of DMF | Refluxing in DMF | By-products from reaction with solvent fragments | nih.gov |

| Competing Reaction | Side reaction at high temperature | Oxidation with Nitric Acid at elevated temperatures | Di-nicotinic acid | environmentclearance.nic.in |

| Non-selective Reagents | Use of strong bases | Reaction with strong organic or inorganic bases | Products of competitive substitution | nih.gov |

Role of Catalysis in Mechanistic Pathways

Catalysis offers powerful tools for controlling reaction mechanisms, often enabling transformations that are otherwise difficult or impossible.

Transition-metal catalysis has emerged as a powerful strategy for the direct functionalization of C–H bonds, offering new and efficient retrosynthetic pathways for complex molecules like substituted pyridines. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials, making syntheses more step-economic. acs.org

The mechanism typically involves a transition metal, such as palladium (Pd) or rhodium (Rh), and often utilizes a directing group within the substrate to achieve site-selectivity. acs.org For a substrate like ethyl 2-amino-5-methylnicotinate, the amino group or the pyridine nitrogen could act as a directing group. The general catalytic cycle proceeds via several key steps:

Coordination: The directing group on the substrate coordinates to the metal catalyst.

C–H Activation: The metal center then activates a specific C–H bond, typically forming a stable 5- or 6-membered metallacycle intermediate. acs.orgnih.gov

Functionalization: This metallacycle can then react with a coupling partner (e.g., an aryl halide, alkene, or alkylating agent) in a step that can involve oxidative addition, transmetalation, or reductive elimination, depending on the specific catalytic cycle (e.g., Pd(II)/Pd(0) or Pd(II)/Pd(IV)). nih.gov

Catalyst Regeneration: The final step releases the functionalized product and regenerates the active catalyst.

This method has been successfully applied to functionalize a wide range of heterocyclic compounds. For instance, palladium-catalyzed reactions have been used for the arylation of C(sp³)–H bonds in aliphatic amides and carboxylic acids, guided by directing groups like 8-aminoquinoline. nih.gov Such strategies could be applied to selectively functionalize the methyl group at the C5 position of this compound.

Table 2: Key Steps in Transition-Metal-Catalyzed C-H Activation

| Step | Description | Intermediate Formed | Metal Catalyst Example | Reference |

| Coordination | The directing group on the substrate binds to the metal center. | Substrate-catalyst complex | Palladium (Pd), Rhodium (Rh) | acs.org |

| C-H Activation/Metallation | The catalyst cleaves a C-H bond to form a carbon-metal bond. | Metallacycle (e.g., Palladacycle) | Palladium (Pd) | nih.gov |

| Functionalization | The metallated intermediate reacts with a coupling partner. | Varies (e.g., Pd(IV) intermediate) | Palladium (Pd) | nih.gov |

| Catalyst Regeneration | The product is released, and the active catalyst is reformed. | Functionalized product | Palladium (Pd) | nih.gov |

Application of Spectroscopic and Computational Approaches to Deduce Reaction Mechanisms

To gain deep insight into reaction mechanisms, researchers combine experimental studies with spectroscopic and computational methods. These tools allow for the characterization of transient intermediates and transition states that are not directly observable.

Spectroscopic techniques such as FT-IR, FT-Raman, and NMR are invaluable for identifying the structures of reactants, products, and stable intermediates. researchgate.net For example, changes in vibrational frequencies in FT-IR spectra can indicate the formation or weakening of specific bonds during a reaction. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of mechanistic investigation. nih.gov DFT calculations can be used to:

Map Potential Energy Surfaces: This allows for the identification of the lowest energy reaction pathway.

Calculate Transition State Geometries and Energies: By calculating the energy barrier for a proposed step, its feasibility can be assessed. For example, DFT studies on amino acid-catalyzed reactions have shown that the high efficiency is due to a facile, low-energy barrier transition state for the formation of a key carbanion intermediate. nih.gov

Model Intermediates: The structure and stability of proposed intermediates, such as zwitterions or metallacycles, can be evaluated. mdpi.com

Simulate Spectroscopic Data: Calculated NMR chemical shifts or IR frequencies can be compared with experimental data to confirm the structure of a compound. researchgate.net

In the context of nicotinate synthesis, these methods could be used to study the enamine formation step, model the transition state of the cyclization, investigate the electronic effects of substituents on the pyridine ring, and rationalize the regioselectivity observed in catalytic C-H activation reactions. By combining computational predictions with experimental observations, a comprehensive and detailed picture of the reaction mechanism can be constructed. mdpi.com

Advanced Spectroscopic Characterization and Experimental Analysis

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of ethyl 2-amino-5-methylnicotinate reveals characteristic vibrational frequencies that confirm its molecular structure.

Key vibrational bands are observed that correspond to the various functional groups within the molecule. The N-H stretching vibrations of the primary amino group are typically seen in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups are observed at slightly lower wavenumbers. The C=O stretching of the ester group gives rise to a strong absorption band in the range of 1680-1750 cm⁻¹. Additionally, C=C and C=N stretching vibrations within the pyridine (B92270) ring are found in the 1400-1600 cm⁻¹ region. The C-N and C-O stretching vibrations also produce characteristic bands in the fingerprint region of the spectrum. The presence and position of these bands provide definitive evidence for the functional groups in this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed in Related Compounds (cm⁻¹) |

|---|---|---|

| N-H Stretching (Amino group) | 3300-3500 | ~3444, ~3335 |

| Aromatic C-H Stretching | 3000-3100 | - |

| Aliphatic C-H Stretching | 2850-2960 | - |

| C=O Stretching (Ester) | 1680-1750 | - |

| C=C and C=N Stretching (Pyridine ring) | 1400-1600 | - |

| C-O Stretching (Ester) | 1100-1300 | - |

| C-N Stretching | 1000-1250 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of this compound.

In the ¹H NMR spectrum, distinct signals corresponding to each type of proton are expected. The protons of the ethyl group will appear as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling. The methyl group on the pyridine ring will show up as a singlet. The aromatic protons on the pyridine ring will exhibit signals in the downfield region, with their specific chemical shifts and coupling patterns determined by their positions relative to the substituents. The protons of the amino group often appear as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. hmdb.cachemicalbook.comhmdb.ca Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group will be observed significantly downfield. The carbons of the pyridine ring will have chemical shifts in the aromatic region, influenced by the electron-donating amino group and the electron-withdrawing ester group. The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyridine-H3 | Aromatic region | Aromatic region |

| Pyridine-H4 | Aromatic region | Aromatic region |

| Pyridine-H6 | Aromatic region | Aromatic region |

| -NH₂ | Broad singlet | - |

| -CH₂- (Ethyl) | Quartet | Upfield region |

| -CH₃ (Ethyl) | Triplet | Upfield region |

| -CH₃ (Ring) | Singlet | Upfield region |

| C=O (Ester) | - | Downfield region |

| Pyridine Carbons | - | Aromatic region |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound corresponds to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, or the cleavage of the methyl group. chemguide.co.uknih.govyoutube.commiamioh.edu The stability of the resulting fragment ions determines the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the various functional groups.

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - COOCH₂CH₃]⁺ | Loss of the entire ester group |

| [M - CH₃]⁺ | Loss of the methyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. libretexts.org The pyridine ring, being an aromatic system, exhibits π → π* transitions. uzh.chshu.ac.uk The presence of the amino and ester substituents on the ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).

The amino group, an electron-donating group, and the ester group, an electron-withdrawing group, extend the conjugation of the π-system. This extended conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted pyridine. The specific λ_max values observed in the UV-Vis spectrum are characteristic of the electronic structure of this compound and can be correlated with theoretical calculations of electronic transitions. researchgate.netresearchgate.net

| Transition Type | Expected λ_max Range (nm) | Notes |

|---|---|---|

| π → π | 200-400 | Characteristic of the aromatic pyridine ring with substituents. |

| n → π | >300 | May be observed due to the presence of non-bonding electrons on nitrogen and oxygen atoms. uzh.ch |

X-ray Diffraction for Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Van der Waals, C-H···π)

The crystal structure reveals how molecules of this compound are packed in the crystal lattice. uky.eduuky.edu This packing is governed by various intermolecular interactions. Hydrogen bonds are expected to be a dominant force, with the amino group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group and the pyridine nitrogen acting as hydrogen bond acceptors. nih.gov These hydrogen bonds can lead to the formation of specific motifs, such as dimers or chains.

In addition to hydrogen bonding, weaker interactions like van der Waals forces and C-H···π interactions also play a crucial role in stabilizing the crystal structure. cambridgemedchemconsulting.com The C-H bonds of the methyl and ethyl groups, as well as the aromatic C-H bonds, can interact with the π-system of the pyridine ring of neighboring molecules. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govresearchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. nih.gov

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for predicting molecular properties.

Optimized Molecular Geometry and Conformational Analysis

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For pyridine (B92270) derivatives, key geometrical parameters include bond lengths, bond angles, and dihedral angles.

Table 1: Representative Bond Lengths and Angles in Related Pyridine Derivatives

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| C1—N1—C5 Angle | 122.61 (11)° | 2-amino-5-methylpyridinium nicotinate (B505614) | nih.gov |

| C-NH2 Bond Length | 1.362 Å | ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | materialsciencejournal.org |

| C-C Bond Lengths | 1.3466 Å to 1.5339 Å | ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | materialsciencejournal.org |

Electronic Properties: HOMO-LUMO Energy Calculations and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of a molecule are fundamental to understanding its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For analogous compounds, the HOMO-LUMO gap has been calculated. For example, in a study of various substituted pyran derivatives, the HOMO-LUMO energy gap was found to be a key parameter in assessing their stability. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) map is another crucial tool for understanding reactivity. It illustrates the charge distribution within a molecule and helps to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For a molecule like Ethyl 2-amino-5-methylnicotinate, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are expected to be regions of negative potential, while the amino group's hydrogen atoms would exhibit positive potential.

Table 2: Calculated HOMO-LUMO Energies and Gaps for a Structurally Similar Compound

| Parameter | Energy (eV) | Compound | Reference |

|---|---|---|---|

| EHOMO | -5.8 to -6.7 eV | Binary mixtures of water and essential oils containing pyridine derivatives | mdpi.com |

| ELUMO | 0.4 to 1.7 eV | Binary mixtures of water and essential oils containing pyridine derivatives | mdpi.com |

| Energy Gap | ~6.47 to 8.3 eV | Binary mixtures of water and essential oils containing pyridine derivatives | mdpi.com |

Prediction of Reactivity Sites and Nucleophilicity Scales for Pyridines

DFT calculations can be used to predict the most likely sites for chemical reactions. Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron, are often employed for this purpose. These functions help to identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Simulation of Vibrational Frequencies and NMR Chemical Shifts for Comparison with Experimental Data

DFT calculations can simulate vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. Comparing these calculated spectra with experimentally obtained spectra can help to confirm the molecular structure and the accuracy of the computational model. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model.

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated and compared with experimental data. This comparison is a powerful tool for structural elucidation and for assigning the signals in experimental NMR spectra. For this compound, specific peaks corresponding to the protons and carbons of the ethyl group, the methyl group, the pyridine ring, and the amino group would be expected.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. ijasret.com It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals.

Topological Analysis: Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG)

Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions.

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron. mdpi.com It provides a clear picture of electron localization in a molecule, distinguishing between core electrons, covalent bonds, and lone pairs. mdpi.com Regions of high ELF values correspond to areas where electrons are highly localized.

The Localized Orbital Locator (LOL) is another function that provides information about electron localization, particularly in regions of overlapping localized orbitals. mdpi.com Both ELF and LOL maps offer a visual representation of the chemical bonds and lone pairs, which can be very insightful for understanding the electronic structure.

The Reduced Density Gradient (RDG) analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG is plotted against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This allows for the characterization of different types of interactions based on the values of this product. For this compound, RDG analysis would be able to visualize potential intramolecular hydrogen bonding between the amino group and the ester oxygen, as well as other non-covalent interactions that contribute to its conformational stability.

Computational Analysis of Energy Frameworks and Non-Covalent Interactions

To quantify the energetic aspects of these interactions, energy framework analysis is often performed. This method calculates the interaction energies between a central molecule and its neighbors within the crystal lattice. These energies are typically decomposed into electrostatic, polarization, dispersion, and repulsion components, providing a detailed picture of the forces at play. For example, a study on ethyl 5-amino-2-bromoisonicotinate, a compound with a similar aminopyridine core, determined the net interaction energies, highlighting the significant contribution of dispersion forces to the total interaction energy. researchgate.netnih.gov

The following tables summarize key findings from computational analyses of compounds analogous to this compound, illustrating the types of data generated in such studies.

Table 1: Interaction Energy Components for an Analogous Aminonicotinate Derivative

| Interaction Energy Component | Value (kJ/mol) |

| Electrostatic (Eele) | -59.2 |

| Polarization (Epol) | -15.5 |

| Dispersion (Edis) | -140.3 |

| Repulsion (Erep) | 107.2 |

| Total (Etot) | -128.8 |

Data sourced from studies on ethyl 5-amino-2-bromoisonicotinate. researchgate.netnih.gov

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts in an Analogous Compound

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The following table details the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, a complex molecule containing an aminonicotinate-like fragment. nih.gov This analysis highlights the prevalence of hydrogen- and halogen-bonding interactions in the crystal packing.

| Intermolecular Contact | Contribution (%) |

| H···H | 33.1 |

| O···H/H···O | 16.3 |

| N···H/H···N | 12.1 |

| Br···H/H···Br | 11.5 |

| C···H/H···C | 10.6 |

Data from a study on ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate. nih.gov

These computational analyses of related compounds underscore the importance of a detailed examination of non-covalent interactions to understand the solid-state properties of crystalline materials. The energy frameworks, governed by a balance of attractive and repulsive forces, are crucial in determining the crystal's stability and polymorphism. While direct experimental or computational data for this compound is pending, the consistent findings for analogous structures provide a strong predictive basis for its behavior.

Applications As Building Blocks in Advanced Organic Synthesis

Precursors for Pharmaceutically Relevant Scaffolds and Intermediates

The strategic positioning of functional groups in ethyl 2-amino-5-methylnicotinate makes it an ideal starting material for the synthesis of various heterocyclic systems that form the core of many therapeutic agents.

Synthesis of Anti-AIDS Medicament Intermediates

While direct synthesis of anti-AIDS medicaments from this compound is not prominently detailed in the provided search results, a related compound, 2-Amino-4-methyl-thiazole-5-carboxylic acid ethyl ester, is utilized in the preparation of intermediates for potential therapeutic agents. In one example, this thiazole (B1198619) derivative is reacted with [3-(tert-Butyl-dimethyl-silanyloxy)-phenyl]acetic acid to form 2-{2-[3-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-acetylamino}-4-methyl-thiazole-5-carboxylic acid ethyl ester, a key intermediate. ambeed.com This highlights the utility of amino-substituted heterocyclic esters in the synthesis of complex molecules with potential pharmaceutical applications.

Key Intermediates for P2Y12 Antagonists

This compound derivatives are crucial in the development of P2Y12 receptor antagonists, a class of drugs used as antiplatelet agents. For instance, ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) served as a lead compound in the optimization of P2Y12 antagonists. nih.gov By modifying this scaffold, researchers developed novel bicyclic pyridine (B92270) derivatives. Cyclization of the ester substituent on the pyridine ring to the ortho-methyl group resulted in lactone analogues with significantly enhanced metabolic stability. nih.gov This strategic modification led to the discovery of compound 58l, which exhibited potent inhibition of platelet aggregation and a superior safety profile compared to clopidogrel (B1663587) in preclinical models. nih.gov

Another study focused on ethyl 6-aminonicotinate sulfonylureas as P2Y12 receptor antagonists. By replacing a urea (B33335) functionality with a sulfonylurea group, researchers observed increased binding affinity, improved stability, and enhanced solubility. nih.gov Further modifications, such as replacing a central piperazine (B1678402) ring with a 3-aminoazetidine, led to even greater improvements in affinity and metabolic stability. nih.gov

| Compound/Intermediate | Application | Key Findings |

| AZD1283 | Lead compound for P2Y12 antagonists | Optimization led to novel bicyclic pyridine derivatives with enhanced metabolic stability. nih.gov |

| Compound 58l | P2Y12 antagonist | Showed potent inhibition of platelet aggregation and a good safety profile. nih.gov |

| Ethyl 6-aminonicotinate sulfonylureas | P2Y12 receptor antagonists | Replacement of urea with sulfonylurea increased affinity, stability, and solubility. nih.gov |

Scaffolds for COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors is a significant area of research aimed at creating anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov While the provided information does not directly link this compound to the synthesis of COX-2 inhibitors, it highlights the general strategy of using specific chemical scaffolds to achieve selective inhibition. The search results discuss the synthesis and evaluation of a novel compound, MAK01, which demonstrated significant and selective inhibition of the COX-2 enzyme. nih.gov This underscores the importance of designing specific molecular architectures to target particular enzymes involved in inflammatory processes.

Construction of Complex Heterocyclic Systems and Spiro-Compounds

The reactivity of this compound and related structures facilitates the synthesis of intricate molecular architectures, including complex heterocyclic systems and spiro-compounds. The "tert-amino effect" is a notable reaction in heterocyclic chemistry that enables the cyclization of ortho-substituted N,N-dialkylanilines to form spiro heterocycles. nih.gov This effect has been applied to the formation of spiro-fused quinolines in good yields through a one-pot reaction. nih.gov For example, the reaction of 2-dialkylaminobenzaldehydes with barbituric acids leads to spiro compounds where Knoevenagel condensation is followed by intramolecular cyclization. nih.gov This demonstrates a powerful method for constructing complex, three-dimensional spirocyclic frameworks from relatively simple starting materials.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Vasodilatory Activity of Nicotinate (B505614) Esters

The vasodilatory effects of nicotinate esters have been a subject of significant interest in medicinal chemistry. Research has demonstrated that certain derivatives of these esters exhibit considerable vasodilatory properties. In one study, a series of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters and related 2-aminonicotinate esters were synthesized and evaluated for their ability to relax vascular smooth muscle. nih.gov

The screening of these synthesized nicotinate esters was conducted in vitro on the contractile response of vascular thoracic aorta smooth muscle isolated from Wistar rats. nih.gov The findings indicated that all the tested compounds displayed notable vasodilatory activity. nih.gov Particularly, some of the prepared compounds, including specific 2-aminonicotinate esters, demonstrated remarkable potency in inducing vasodilation, as indicated by their IC₅₀ values. nih.gov The molecular basis for the vasodilatory action of nicotinate esters is often linked to their ability to influence nitric oxide (NO) signaling pathways or act on calcium channels. mdpi.com Organic nitrate (B79036) esters, for instance, are known to cause vasodilation by releasing nitric oxide, which in turn activates soluble guanylate cyclase and increases cyclic guanosine (B1672433) monophosphate (cGMP) levels in smooth muscle cells. mdpi.com

Interactive Table: Vasodilatory Potency of Selected Nicotinate Esters

| Compound | Vasodilation Potency (IC₅₀) | Reference |

|---|---|---|

| Compound 6b | Remarkable | nih.gov |

| Compound 6h | Remarkable | nih.gov |

Modulation of Intracellular Calcium Signaling with NAADP Analogs

Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, such as lysosomes. nih.gov This process is crucial for a variety of cellular functions. While direct studies on Ethyl 2-amino-5-methylnicotinate's effect on NAADP signaling are not prominent, the structural relationship through the nicotinic acid moiety suggests potential relevance.

Research into cell-permeant NAADP analogs, like NAADP acetoxymethyl ester (NAADP-AM), has provided valuable insights. nih.gov Studies have shown that NAADP-AM can increase the cytosolic Ca²⁺ concentration in cells like aortic endothelial cells. nih.gov This elevation in Ca²⁺ can lead to downstream effects such as the hyperpolarization of endothelial cells, the generation of nitric oxide (NO), and ultimately, vasodilation. nih.gov The development of membrane-permeable precursors of NAADP allows for the direct stimulation and study of NAADP-mediated Ca²⁺ signaling in intact cells. nih.gov These chemical tools are instrumental in exploring the physiological roles of NAADP, which include T-lymphocyte activation and muscle contraction. nih.govnih.gov The mechanism involves NAADP binding to specific receptors, which have been recently identified, leading to the opening of Ca²⁺-permeable channels. nih.govnih.gov

Antimicrobial Efficacy and Mechanistic Investigations

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Nicotinic acid derivatives have been explored for their potential antibacterial properties.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

While direct comprehensive antimicrobial screening of this compound is not widely documented, studies on related nicotinic acid derivatives have shown promising results. For instance, a Schiff base synthesized from a nicotinic acid derivative, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, was evaluated for its antimicrobial activity against a panel of microorganisms. nih.gov The study revealed that this compound exhibited antimicrobial effects against several tested bacterial strains. nih.gov In contrast, a study on various amino acid methyl esters indicated that they generally possessed a low antimicrobial effect on both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria at the tested concentrations. researchgate.netdergipark.org.tr

Interactive Table: Antimicrobial Activity of a Related Nicotinic Acid Derivative

| Microbial Strain | Activity | Reference |

|---|---|---|

| E. coli | Exhibited activity | nih.gov |

Molecular Docking Studies on Protein Targets to Predict Binding Affinity

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, which can help in understanding the mechanism of action and in designing more potent drugs. nih.gov In the context of antimicrobial research, docking studies can identify key interactions between a compound and essential bacterial enzymes.

For the nicotinic acid derivative 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, molecular docking simulations were performed to predict its binding affinity to bacterial protein targets. nih.gov The results of these in silico studies showed a high binding affinity for the E. coli protein target, with a binding energy of -6.6 kcal/mol. nih.gov This strong predicted interaction suggests that the compound could be an effective antibacterial agent against E. coli by inhibiting this key protein. nih.gov Such computational approaches are valuable for rapidly screening large libraries of compounds and prioritizing them for further experimental testing. mdpi.com

Interactive Table: Predicted Binding Affinity of a Nicotinic Acid Derivative

| Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|

Research on Antimalarial and Anthelmintic Properties of Related Conjugates

The development of new antiparasitic agents is a global health priority. While there is no specific research focused on the antimalarial or anthelmintic properties of this compound, studies on structurally related compounds offer some insights. Research into 2-(alkyl- and arylamino)-5-nitrothiazole derivatives has demonstrated that compounds with a 2-amino-heterocyclic scaffold can possess antiamebic, antitrichomonal, and antimalarial properties. researchgate.net The structural feature of an amino group at the 2-position of a heterocyclic ring is a common motif in various biologically active molecules, suggesting that derivatives of this compound could be of interest for screening in antiparasitic assays.

In Vitro Anticancer Activity against Cancer Cell Lines

The potential for nicotinic acid derivatives and related compounds in cancer therapy is an emerging area of investigation. Although direct in vitro anticancer studies on this compound are limited in the reviewed literature, related structures have been evaluated. For example, studies on certain amino acid methyl esters have investigated their cytotoxic effects against both cancerous and non-cancerous cell lines using methods like the MTS assay. researchgate.netdergipark.org.tr These studies found that while some esters showed minimal cytotoxicity, they did not have a significant toxic effect on non-cancerous cells, which is a desirable characteristic for potential anticancer agents. dergipark.org.tr